
Octaethyl ((12,32,52,72-tetrahydroxy-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55,75-tetrayl)tetrakis(methylene))tetrakis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is a complex organic compound characterized by its multiple phosphoryl and hydroxyl groups, as well as its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphoryl and hydroxyl groups through various functionalization reactions. Common reagents used in these reactions include phosphorylating agents, such as diethyl phosphite, and hydroxylating agents, such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the core structure, functionalization with phosphoryl and hydroxyl groups, and purification through techniques such as chromatography and crystallization. Reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is explored for its potential therapeutic applications. Its interactions with molecular targets in cells may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mecanismo De Acción
The mechanism of action of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphoryl and hydroxyl groups enable it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Tetrahydroxy pentacyclic compounds
- Diethoxyphosphoryl derivatives
Uniqueness
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate stands out due to its unique combination of a pentacyclic structure with multiple phosphoryl and hydroxyl groups This combination imparts distinct chemical and physical properties, making it more versatile and functional compared to similar compounds
Propiedades
Fórmula molecular |
C44H60O16P4S4 |
|---|---|
Peso molecular |
1097.1 g/mol |
Nombre IUPAC |
5,11,17,23-tetrakis(diethoxyphosphorylmethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C44H60O16P4S4/c1-9-53-61(49,54-10-2)25-29-17-33-41(45)34(18-29)66-36-20-31(27-63(51,57-13-5)58-14-6)22-38(43(36)47)68-40-24-32(28-64(52,59-15-7)60-16-8)23-39(44(40)48)67-37-21-30(19-35(65-33)42(37)46)26-62(50,55-11-3)56-12-4/h17-24,45-48H,9-16,25-28H2,1-8H3 |
Clave InChI |
SKACYQAKOUXTOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)CP(=O)(OCC)OCC)S2)O)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
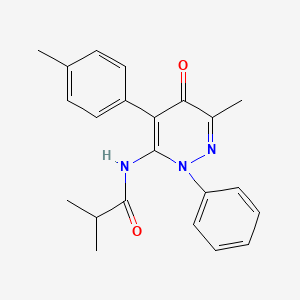
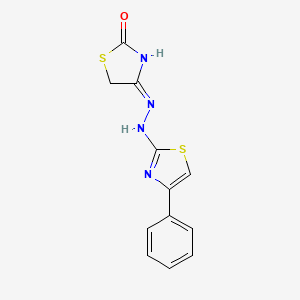
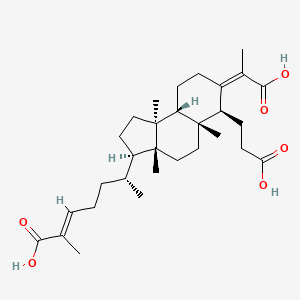

![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
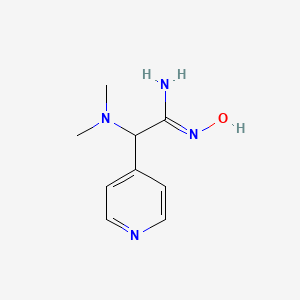
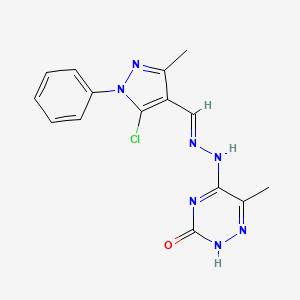
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
